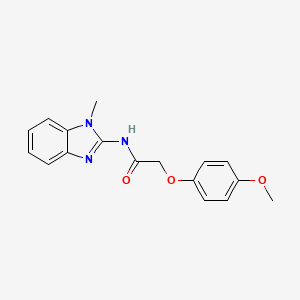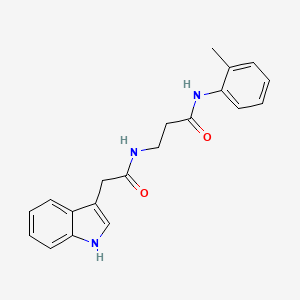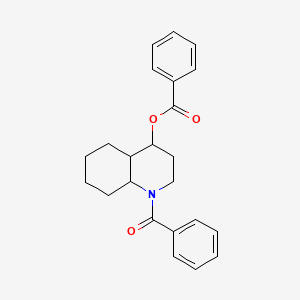
2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide, also known as MBX-8025, is a novel compound that has been developed for the treatment of metabolic disorders such as dyslipidemia and nonalcoholic steatohepatitis (NASH). This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide is a selective agonist of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation. Activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to improve lipid profiles, reduce liver fat accumulation, and improve insulin sensitivity in preclinical models of metabolic disorders. These effects are thought to be mediated through the activation of the PPARα pathway. In addition, this compound has been shown to reduce inflammation in the liver and improve liver function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide for lab experiments is its selectivity for PPARα, which allows for the specific study of this pathway in metabolic disorders. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide. One area of interest is the evaluation of this compound in clinical trials for the treatment of dyslipidemia and NASH. In addition, further studies are needed to elucidate the mechanism of action of this compound and its effects on other pathways involved in metabolic disorders. Finally, the development of more potent and selective PPARα agonists may lead to improved therapeutic options for metabolic disorders.
Synthesemethoden
The synthesis of 2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 4-methoxyphenol, which is reacted with chloroacetyl chloride to form 2-(4-methoxyphenoxy)acetophenone. This intermediate is then reacted with 1-methyl-1H-benzimidazole-2-amine to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide has been extensively studied in preclinical models of metabolic disorders such as dyslipidemia and NASH. In these models, this compound has been shown to improve lipid profiles, reduce liver fat accumulation, and improve insulin sensitivity. These effects are thought to be mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα) pathway.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-(1-methylbenzimidazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-20-15-6-4-3-5-14(15)18-17(20)19-16(21)11-23-13-9-7-12(22-2)8-10-13/h3-10H,11H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOCMLMMUHYKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5418688.png)
![5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5418707.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5418714.png)
![4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 2-methylbenzoate](/img/structure/B5418720.png)

![2-[4-(methylthio)phenyl]-1-(tetrahydro-2H-pyran-3-ylmethyl)-1H-imidazole](/img/structure/B5418732.png)

![6-({[5-(methoxycarbonyl)-2-methylphenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5418744.png)
![1-[(cyclopentylamino)carbonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5418745.png)
![N-(2-methoxyethyl)-1'-[(2-methylpyrimidin-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5418760.png)
![4-pyridin-3-yl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5418770.png)

![3-imino-3-(1-piperidinyl)-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanenitrile](/img/structure/B5418788.png)
![3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5418794.png)